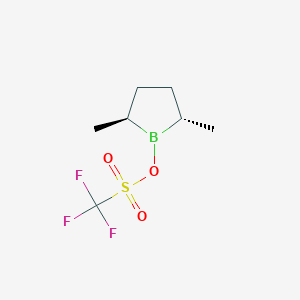
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of a boron atom bonded to a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate typically involves the reaction of (2S,5S)-2,5-dimethylborolane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
(2S,5S)−2,5−Dimethylborolane+Trifluoromethanesulfonic anhydride→(2S,5S)−2,5−Dimethylborolan-1-yl trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted borolanes with various functional groups.
Oxidation Reactions: Products include boronic acids and borates.
Reduction Reactions: Products include borohydrides.
科学的研究の応用
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Catalysis: Serves as a catalyst in various enantioselective reactions, including hydrogenation and cross-coupling reactions.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
作用機序
The mechanism of action of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate involves the activation of the boron atom, which can participate in various chemical transformations. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The boron atom can also form reversible covalent bonds with diols and other Lewis bases, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- (2S,5S)-2,5-Dimethylphospholano benzene (cyclooctadiene)rhodium (I) trifluoromethanesulfonate
- (2S,5S)-2,5-Diethylphospholano benzene (cyclooctadiene)rhodium (I) trifluoromethanesulfonate
Uniqueness
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is unique due to its boron atom, which imparts distinct reactivity compared to phosphorus-containing analogs. The presence of the trifluoromethanesulfonate group enhances its electrophilicity, making it a highly reactive intermediate in various chemical reactions.
特性
分子式 |
C7H12BF3O3S |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
[(2S,5S)-2,5-dimethylborolan-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12BF3O3S/c1-5-3-4-6(2)8(5)14-15(12,13)7(9,10)11/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChIキー |
NVABJSMCYANUSG-WDSKDSINSA-N |
異性体SMILES |
B1([C@H](CC[C@@H]1C)C)OS(=O)(=O)C(F)(F)F |
正規SMILES |
B1(C(CCC1C)C)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





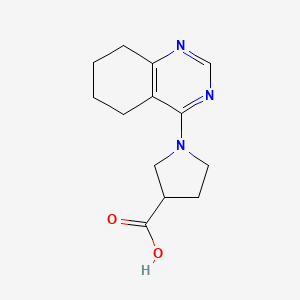

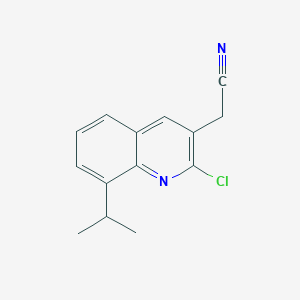
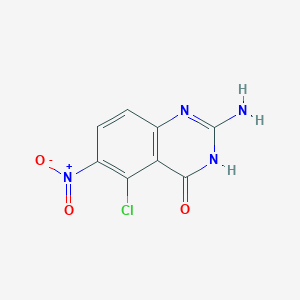
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
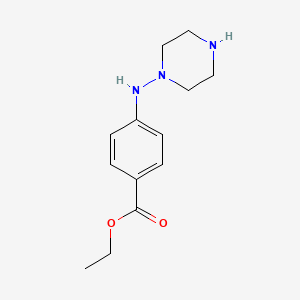
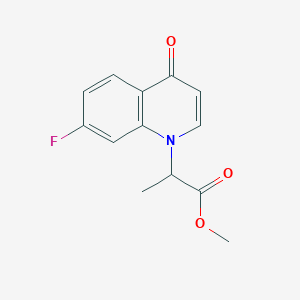

![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)


